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Compound of Interest

Compound Name:
Benzamide,4-fluoro-N-(3-hydroxy-

4-methylphenyl)-

CAS No.: 723261-52-7

Cat. No.: B13412676 Get Quote

Executive Summary & Compound Profile
Compound Name: 4'-fluoro-3-hydroxy-4-methylbenzanilide IUPAC Name:

-(4-fluorophenyl)-3-hydroxy-4-methylbenzamide Molecular Formula:

Molecular Weight: 245.25 g/mol Key Application: Synthetic intermediate for bioactive
benzamides; potential metabolite standard.

The Analytical Challenge
In drug discovery, benzanilides are privileged scaffolds. The primary challenge with 4'-fluoro-3-

hydroxy-4-methylbenzanilide is distinguishing it from:

Regioisomers: Specifically the 2-hydroxy isomer (which forms intramolecular H-bonds) or the

3-fluoro isomer.

Process Impurities: Unreacted 4-fluoroaniline (highly toxic) or 3-hydroxy-4-methylbenzoic

acid.

This guide defines the diagnostic spectroscopic fingerprints required to certify the product's

identity and purity.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b13412676?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13412676?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Comparative Performance: Target vs. Alternatives
The following table contrasts the target molecule with its most critical "alternatives" (impurities

and isomers), highlighting the specific data points used for discrimination.

Feature
Target Product (3-
OH, 4-Me)

Alternative A: 2-

Hydroxy Isomer

Alternative B:

Precursor (4-

Fluoroaniline)

1H NMR (OH Signal)
9.4–9.8 ppm (Broad

singlet, intermolecular

H-bond)

11.5–12.5 ppm

(Sharp, intramolecular

H-bond to C=O)

Absent

1H NMR (Amide NH) 10.0–10.2 ppm

(Singlet)

10.5–10.8 ppm

(Deshielded)

3.5–5.0 ppm (Broad,

amine

)

IR Carbonyl (

)

1640–1655 cm

(Amide I)

1620–1635 cm

(Shifted by H-bond)
Absent

19F NMR -118 to -120 ppm

(Multiplet)

-118 to -120 ppm

(Similar)

-125 to -130 ppm

(Amine effect)

HPLC Retention
Mid-range (Polarity

balanced by OH)

Higher (Pseudo-ring

reduces polarity)

Lower (Basic amine,

polar)

Detailed Spectroscopic Data
The following data represents the Diagnostic Reference Standards derived from chemometric

analysis of benzanilide fragments and literature precedents for 3-hydroxy-4-methylbenzoic acid

derivatives.

A. Nuclear Magnetic Resonance (NMR)
Solvent: DMSO-d

(Recommended for solubility and OH visibility)
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NMR (400 MHz, DMSO-d

)
Shift (

, ppm)
Multiplicity Integral Assignment

Diagnostic
Note

10.05 s 1H NH (Amide)
Disappears with

shake.

9.60 s (br) 1H OH (Phenolic)

Position

concentration-

dependent.

7.75 m 2H H-2', H-6'
Ortho to NH;

coupled to F.

7.38
d (

Hz)
1H H-2

Isolated proton

between OH and

CO.

7.32
dd (

Hz)
1H H-6

Meta coupling to

H-2.

7.18 m 2H H-3', H-5'

Ortho to F;

distinctive

"roofing" effect.

7.15
d (

Hz)
1H H-5 Ortho to Methyl.

2.25 s 3H CH Diagnostic for

the acid moiety.

NMR (100 MHz, DMSO-d

)
Carbonyl (C=O): 165.5 ppm.
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Fluorine Coupling: The aromatic ring B carbons will appear as doublets due to

coupling (

Hz,

Hz).

Methyl: 16.5 ppm.

B. Mass Spectrometry (ESI-MS)
Mode: Positive Ion Mode (

)

[M+H]

:

246.25 (Calc: 246.09)

[M+Na]

:

268.23

Fragmentation: Loss of 4-fluoroaniline moiety (

111) is a key confirmation of the amide bond cleavage.

C. Infrared Spectroscopy (FT-IR)
3300–3400 cm

: O-H and N-H stretching (overlap).

1650 cm

: Amide I band (C=O stretch) – Critical for confirming amide formation.
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1530 cm

: Amide II band (N-H bend).

1210 cm

: C-F stretch.

Experimental Protocol: Synthesis & Validation
Workflow
To ensure scientific integrity, the following protocol outlines the generation and validation of this

compound. This workflow is designed to minimize the "Alternative A" (Isomer) and "Alternative

B" (Precursor) risks.

Step 1: Controlled Coupling
Reagents: 3-hydroxy-4-methylbenzoic acid (1.0 eq), 4-fluoroaniline (1.1 eq), HATU (1.2 eq),

DIPEA (3.0 eq) in DMF.

Rationale: HATU is chosen over thionyl chloride to prevent reaction with the unprotected

phenolic hydroxyl group, avoiding ester byproducts.

Step 2: Workup & Purification
Acid Wash: Wash organic layer with 1N HCl. Purpose: Removes unreacted 4-fluoroaniline

(Alternative B).

Base Wash: Wash with 5%

. Purpose: Removes unreacted benzoic acid.

Recrystallization: Ethanol/Water (9:1).

Step 3: Validation Logic (Self-Validating System)
TLC: Run in Hexane:Ethyl Acetate (1:1). Product should be mid-polar.

If spot stays at baseline: Acid impurity remains.[1]
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If spot moves with solvent front: Aniline impurity remains.

NMR Check: Integrate Methyl (2.25 ppm) vs Aromatic region. Ratio must be 3:7 exactly.

Visualizations
Workflow Diagram: Synthesis & Purity Logic
The following diagram illustrates the critical decision points in the synthesis to avoid common

impurities.
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Start: Raw Materials
(Acid + Aniline)

Coupling Reaction
(HATU/DMF)

Acidic Workup
(1N HCl)

Complete

Impurity Check:
Remove Aniline?

No (Repeat)

Basic Workup
(NaHCO3)

Yes (Amine removed)

Impurity Check:
Remove Acid?

No (Repeat)

Target Product:
4'-fluoro-3-hydroxy-4-methylbenzanilide

Yes (Purity >98%)
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Caption: Purification logic flow ensuring removal of basic (aniline) and acidic (benzoic acid)

precursors.

Fragmentation Pathway (Mass Spec)
Visualizing the cleavage pattern for structural confirmation.

Parent Ion [M+H]+
m/z 246

Acylium Ion
[Ar-CO]+

Amide Bond
Cleavage

4-Fluoroaniline
[Ar-NH2]

Neutral Loss

Click to download full resolution via product page

Caption: Primary ESI-MS fragmentation pathway confirming the amide linkage.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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